

In-depth Technical Guide: The Chemistry and History of Acetyl-Cyclohexanediones

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Compound of Interest

Compound Name: 2-Acetyl-3-methylcyclohexane-1,4-dione

Cat. No.: B068189

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A Note on the Target Compound: **2-Acetyl-3-methylcyclohexane-1,4-dione**

Extensive searches of chemical literature and databases, including PubChem and Chemical Abstracts, did not yield any specific information on the compound "**2-Acetyl-3-methylcyclohexane-1,4-dione**." This suggests that the compound is not well-characterized, may not have been synthesized, or is referenced under a different nomenclature that is not readily identifiable.

Given the absence of data for the requested molecule, this guide will focus on a closely related and well-documented compound: 2-Acetyl-1,3-cyclohexanedione. This analog shares the core acetyl-cyclohexanedione structure and provides a basis for understanding the chemical properties, synthesis, and potential applications of this class of molecules. The methodologies and characteristics described herein are foundational to the study of β -triketones.

Technical Guide: 2-Acetyl-1,3-cyclohexanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

2-Acetyl-1,3-cyclohexanedione (CAS No. 4056-73-9) is a tricarbonyl compound that belongs to the class of β -triketones. These compounds are notable for their unique chemical reactivity, particularly their existence as a mixture of tautomeric enol forms, which governs their utility in

synthesis and their biological activity. While a specific "discovery" event is not prominently documented, its synthesis and characterization are part of the broader exploration of dicarbonyl compounds in organic chemistry. Research into related structures, such as 2-acyl-cyclohexane-1,3-diones, has been driven by their potential as herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Physicochemical and Spectroscopic Data

The quantitative properties of 2-Acetyl-1,3-cyclohexanedione are crucial for its application in experimental settings. The data below has been compiled from various chemical databases and literature sources.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₃	PubChem
Molecular Weight	154.16 g/mol	PubChem
CAS Number	4056-73-9	PubChem
IUPAC Name	2-acetylcyclohexane-1,3-dione	PubChem
Melting Point	20 °C (lit.)	Alfa Aesar
Boiling Point	85 °C at 0.1 mmHg (lit.)	Alfa Aesar
Density	1.179 g/cm ³	Alfa Aesar
XLogP3	-0.1	PubChem
InChIKey	CHNXDYRMRBQOEF-UHFFFAOYSA-N	PubChem

Key Experimental Protocols

The synthesis of 2-acyl-1,3-cyclohexanediones is a well-established process in organic chemistry. The following protocol is a representative example of the C-acylation of a 1,3-dione, which is the fundamental reaction for creating this class of compounds.

Protocol: Synthesis of 2-Acyl-cyclohexane-1,3-diones

This protocol is adapted from general literature procedures for the synthesis of 2-acyl-cyclohexane-1,3-diones, which are often used as precursors for compounds with herbicidal activity.

Objective: To synthesize a 2-acyl-cyclohexane-1,3-dione via C-acylation of cyclohexane-1,3-dione.

Materials:

- Cyclohexane-1,3-dione
- An appropriate acyl chloride (e.g., Acetyl chloride for 2-Acetyl-1,3-cyclohexanedione)
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,3-dione (1.0 eq) and the base (2.2 eq) in the anhydrous solvent.
- **Cooling:** Cool the mixture to 0 °C using an ice bath.
- **Addition of Acyl Chloride:** Add the acyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

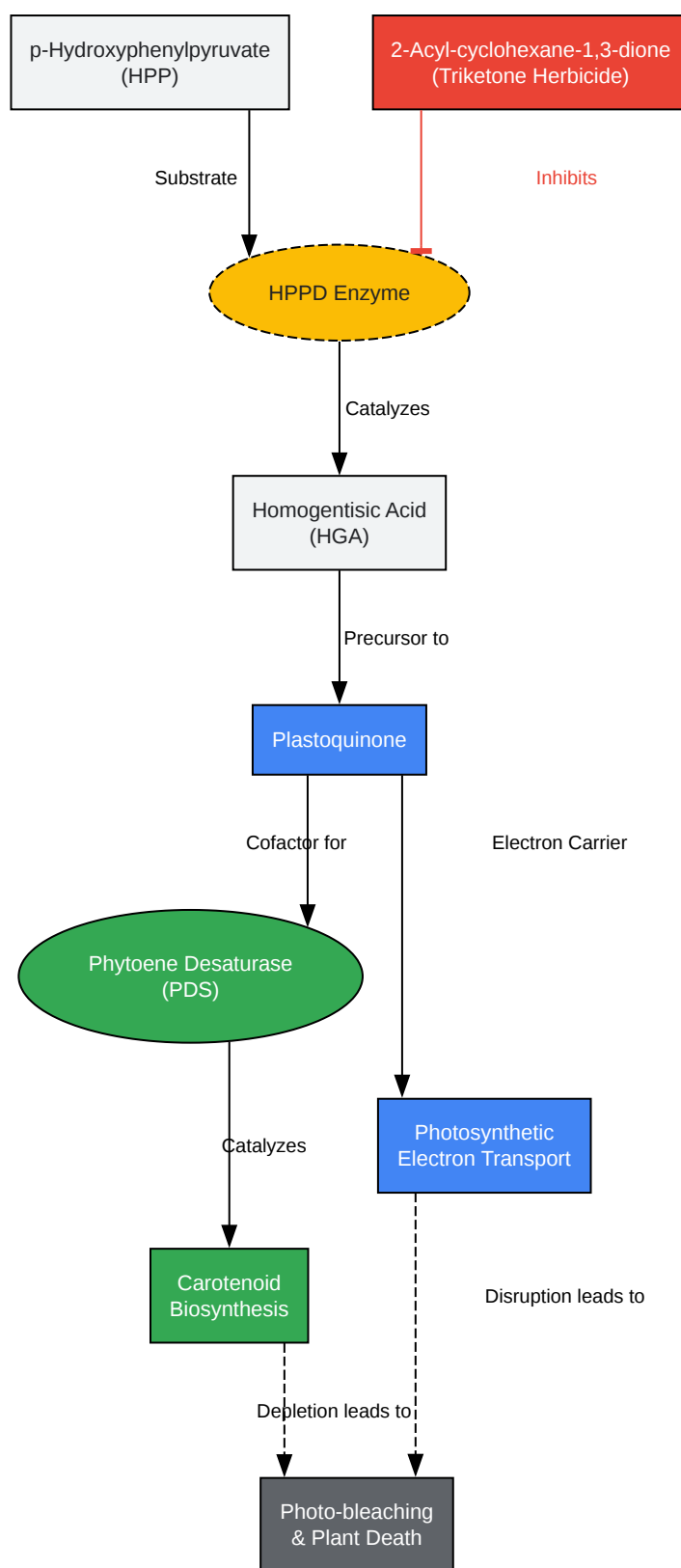
- **Workup:** Quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
- **Isolation:** Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-acyl-cyclohexane-1,3-dione.
- **Verification:** Verify the structure and purity of the final compound using spectrometric and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Core Applications and Signaling Pathways

Derivatives of 2-acyl-cyclohexane-1,3-dione are primarily known for their role as herbicides. They function as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibition Pathway: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for phytyl transferase, an enzyme involved in carotenoid biosynthesis, and also a key electron carrier in photosynthesis. By inhibiting HPPD, these compounds disrupt the production of plastoquinone, leading to a depletion of carotenoids. This, in turn, causes photo-bleaching and ultimately the death of the plant.

Below is a diagram illustrating the mechanism of action.

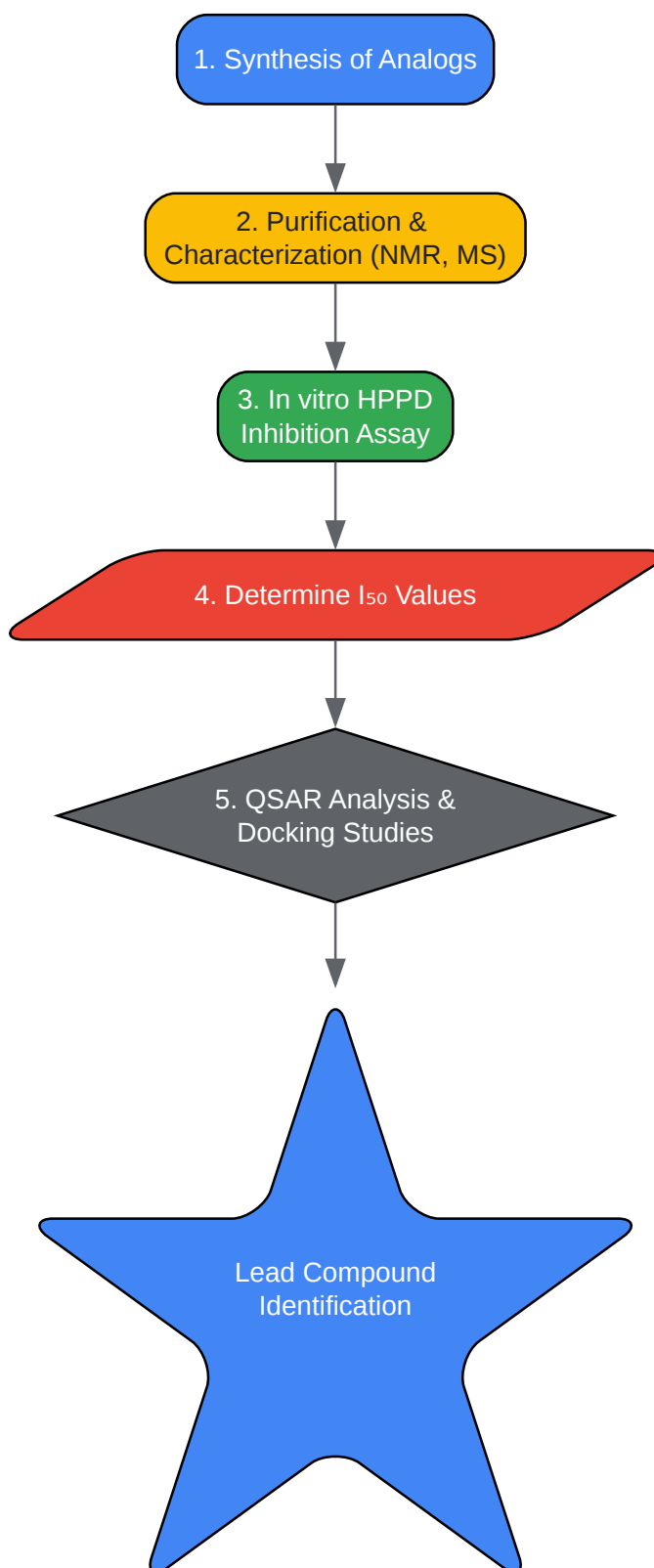


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Caption: Mechanism of action for Triketone herbicides via HPPD inhibition.

Experimental Workflow for Herbicide Activity Screening:

The process of identifying and validating the herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione congeners involves a structured workflow from synthesis to biological assay.



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